molecular formula C9H9ClFNO4S B2811076 N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine CAS No. 713505-72-7

N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine

Cat. No. B2811076
CAS RN: 713505-72-7
M. Wt: 281.68
InChI Key: LKGKNFGWKXVNDN-UHFFFAOYSA-N
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Description

“N-(3-Chloro-4-fluorophenyl)-5-(methylsulfonyl)-2-furamide” is a chemical compound with the molecular formula C12H9ClFNO4S . It has an average mass of 317.721 Da and a monoisotopic mass of 316.992493 Da .


Molecular Structure Analysis

The molecular structure of “N-(3-Chloro-4-fluorophenyl)-5-(methylsulfonyl)-2-furamide” consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Chloro-4-fluorophenyl)-5-(methylsulfonyl)-2-furamide” are not available in the sources I found .

Scientific Research Applications

Herbicide Transport and Environmental Impact
N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine's implications in environmental science, particularly regarding herbicide transport through soil and its potential environmental impact, are significant. Research indicates that glyphosate and similar compounds, while designed to be more environmentally friendly due to stronger soil sorption and lower toxicity, can still be transported to groundwater via preferential flow. This challenges the notion that strong sorption properties alone can mitigate the environmental risks associated with herbicide use, underscoring the need for comprehensive studies on the movement and persistence of these chemicals in the environment (Malone et al., 2004).

Biological Ligand Studies
The compound has been explored in the context of biological ligand studies, where it forms chiral N, O-chelates with metal complexes. This research provides a foundation for understanding how such compounds can interact with metals, offering insights into potential applications in medicinal chemistry and bioinorganic chemistry (Koch & Beck, 2001).

Micellar Electrokinetic Capillary Chromatography
In the field of analytical chemistry, derivatives of N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine, such as the fluorosurfactant N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine, have shown promise in enhancing the efficiency and selectivity of micellar electrokinetic capillary chromatography (MEKC). This suggests the compound's potential utility in improving analytical methodologies for complex sample mixtures (de Ridder et al., 2001).

Antagonists for Neurological Receptors
The compound has been investigated as a base structure for developing antagonists for glycine-site NMDA and AMPA receptors. This research is crucial for understanding how modifications of the N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine structure can lead to significant bioactive properties, potentially contributing to the development of new therapeutic agents for neurological disorders (Hays et al., 1993).

Chemoselective Arylsulfonylation
Studies have also explored the chemoselective arylsulfonylation of amino acid derivatives using related compounds, showcasing the compound's utility in organic synthesis. This research has implications for peptide modification and drug development, offering methods for selective modification of biomolecules (Penso et al., 2003).

NMDA Receptor Antagonism
Investigations into the effects of similar compounds on NMDA receptors have identified potential therapeutic applications in treating neurological conditions. This research highlights the importance of understanding the interactions between specific chemical structures and brain receptors (Bettini et al., 2010).

properties

IUPAC Name

2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO4S/c1-17(15,16)12(5-9(13)14)6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGKNFGWKXVNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine

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